
CID 78060824
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78060824” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060824 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through controlled reactions. For instance, one common method might involve the use of a precursor compound that undergoes a series of transformations, such as halogenation, nucleophilic substitution, and cyclization, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78060824 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
CID 78060824 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and pathways. It can be used in assays to investigate enzyme activity, receptor binding, and other biochemical interactions.
Medicine: this compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products. Its unique properties can enhance the performance and functionality of these materials.
Mécanisme D'action
The mechanism by which CID 78060824 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s binding to these targets can modulate their activity, leading to various physiological effects. The pathways involved in these interactions are often complex and can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 78060824 can be compared with other compounds that have similar structures or properties. Some of these similar compounds include:
CID 12345678: This compound shares a similar core structure but has different functional groups, leading to distinct reactivity and applications.
CID 87654321: Another related compound with variations in its molecular framework, resulting in unique biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and molecular geometry. This unique structure allows it to participate in a broader range of reactions and exhibit a wider array of biological activities. Additionally, its stability and ease of synthesis make it a more practical choice for various applications.
Propriétés
Formule moléculaire |
C3H2Si |
|---|---|
Poids moléculaire |
66.13 g/mol |
InChI |
InChI=1S/C3H2Si/c4-3-1-2-3/h1-2H |
Clé InChI |
BKRXTQMZFVOLJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC1=[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


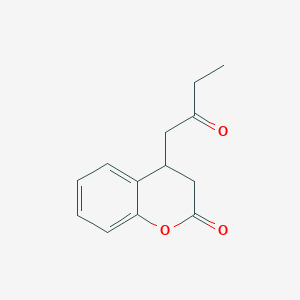
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
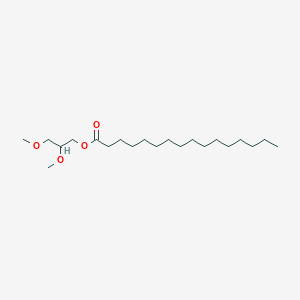
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
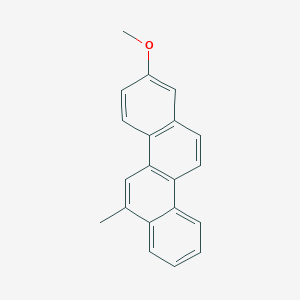
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
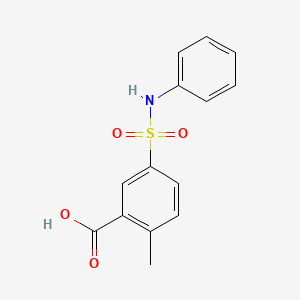
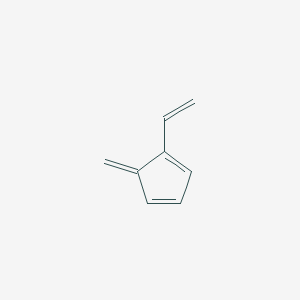
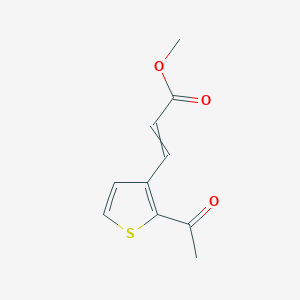
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
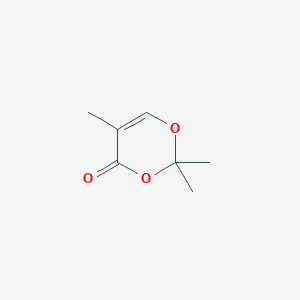
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)

